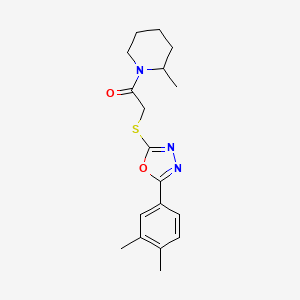
2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
描述
2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 5 and a 2-methylpiperidin-1-yl moiety linked via a thioether and ketone bridge. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry.
属性
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-7-8-15(10-13(12)2)17-19-20-18(23-17)24-11-16(22)21-9-5-4-6-14(21)3/h7-8,10,14H,4-6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPYGQBVBLWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a novel organic molecule that incorporates an oxadiazole ring and a thioether group, which are known to enhance biological activity. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer activities.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features:
- An oxadiazole ring that is often associated with various pharmacological activities.
- A thioether linkage that may enhance lipophilicity and membrane permeability.
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated against various microorganisms.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal pathogens.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various in vitro assays. The mechanism is likely related to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Inhibition of TNF-alpha Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels compared to untreated controls. This suggests its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been investigated.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
The IC50 values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.
The biological activity of this compound may involve:
- Enzyme Interaction : The oxadiazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity.
- Cell Membrane Permeability : The thioether group enhances the ability of the compound to penetrate cell membranes, facilitating its bioactivity.
相似化合物的比较
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogenated phenyl groups (e.g., 4-Cl, 4-F) enhance cytotoxicity, likely due to increased electrophilicity and DNA interaction .
- Lipophilicity: The 3,4-dimethylphenyl group in the target compound may improve cell penetration compared to polar substituents (e.g., 4-CN, 4-NO2 in ) but could reduce aqueous solubility .
- Piperidine Modifications : The 2-methylpiperidinyl group may confer better metabolic stability than 4-methylpiperidinyl or benzylpiperazinyl moieties due to steric hindrance against enzymatic degradation .
Pharmacological Activity
Cytotoxicity
Compounds with pyrimidine-thiopropyl side chains (e.g., 4a–g in ) exhibit cytotoxicity proportional to viable cell counts, with IC50 values ranging from 8–12 µM against HeLa and MCF-7 cell lines . In contrast, derivatives with bulkier aryl groups (e.g., 4-benzylpiperazinyl in ) show reduced cytotoxicity, suggesting steric effects may hinder target binding.
Antioxidant Activity
Oxadiazole-thio derivatives with benzimidazole or methoxyphenyl groups (e.g., ) demonstrate radical scavenging activity (DPPH IC50: ~25 µM), comparable to ascorbic acid.
Yield Comparison :
- Halogenated analogs (e.g., 4-Cl, 4-F) achieve yields of 68–73% .
- Piperidine-containing derivatives (e.g., ) report lower yields (~64%) due to steric challenges .
Physicochemical Properties
The higher logP of the target compound (3.8 vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


